molecular formula C24H22ClN7O B11118616 6-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

6-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11118616
M. Wt: 459.9 g/mol
InChI Key: JSAXWOWDIFTVRD-WCMJOSRZSA-N
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Description

1-(4-CHLOROPHENYL)-1-ETHANONE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethanone moiety, and a triazine ring substituted with anilino and methoxyanilino groups. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-1-ETHANONE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the condensation of 4-chloroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-anilino-6-(4-methoxyanilino)-1,3,5-triazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-1-ETHANONE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-CHLOROPHENYL)-1-ETHANONE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-1-ETHANONE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroacetophenone: A simpler analog with similar structural features.

    Anilinopyrimidines: Compounds with similar aniline and pyrimidine moieties.

    Quinazolinones: Heterocyclic compounds with related biological activities.

Uniqueness

1-(4-CHLOROPHENYL)-1-ETHANONE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H22ClN7O

Molecular Weight

459.9 g/mol

IUPAC Name

2-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-4-N-(4-methoxyphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H22ClN7O/c1-16(17-8-10-18(25)11-9-17)31-32-24-29-22(26-19-6-4-3-5-7-19)28-23(30-24)27-20-12-14-21(33-2)15-13-20/h3-15H,1-2H3,(H3,26,27,28,29,30,32)/b31-16+

InChI Key

JSAXWOWDIFTVRD-WCMJOSRZSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NC3=CC=CC=C3)/C4=CC=C(C=C4)Cl

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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